1,6-Dichlorodibenzo-P-dioxin

Übersicht

Beschreibung

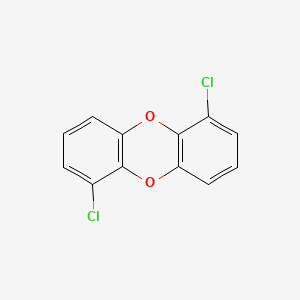

1,6-Dichlorodibenzo-P-dioxin is a member of the polychlorinated dibenzodioxins family, commonly referred to as dioxins. These compounds are known for their persistence in the environment and potential toxic effects. This compound consists of two benzene rings connected by two oxygen bridges, with chlorine atoms attached at positions 1 and 6 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,6-Dichlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-P-dioxin. This process typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves the incineration of chlorine-containing substances, such as polyvinyl chloride (PVC), and the chlorine bleaching of paper. These processes can lead to the unintentional formation of dioxins, including this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Dichlorodibenzo-P-dioxin can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of more oxidized products.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

Substitution: Chlorine atoms in this compound can be substituted with other atoms or groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of more highly chlorinated dioxins, while reduction can produce less chlorinated or dechlorinated products .

Wissenschaftliche Forschungsanwendungen

A. Atmospheric Reactions

Research has shown that the reaction rate constants of CDDs with hydroxyl radicals (OH) are crucial for understanding their atmospheric behavior. A study calculated the rate constants for various PCDDs, including 1,6-DCDD, using high-level molecular orbital theory. The findings indicated that the position and number of chlorine atoms significantly influence these rates, which are essential for modeling the degradation and transport of these compounds in the atmosphere .

B. Soil and Sediment Contamination

1,6-DCDD can accumulate in soils and sediments due to its hydrophobic nature. Studies have documented its presence in contaminated sites, particularly near industrial areas or waste disposal sites. The persistence of this compound raises concerns about its long-term environmental impact and bioaccumulation in food chains .

A. Health Effects

The toxicological profile of 1,6-DCDD has been less studied compared to other dioxins like 2,3,7,8-TCDD; however, it is still recognized for its potential health risks. According to the ATSDR toxicological profile, CDDs can cause a range of adverse health effects including immunotoxicity, endocrine disruption, and carcinogenicity .

B. Case Studies

The University of Michigan Dioxin Exposure Study highlighted unique exposure cases where individuals consuming homegrown produce from contaminated areas exhibited elevated serum levels of various dioxins . Although 1,6-DCDD was not specifically identified in this study, it underscores the potential for exposure through dietary sources.

A. Quantitative Structure-Activity Relationships (QSAR)

Recent studies have utilized QSAR models to predict the reactivity and toxicity of various CDDs including 1,6-DCDD. These models help in understanding the relationship between chemical structure and biological activity, aiding in risk assessments and regulatory decisions regarding dioxin exposure .

B. Biotransformation Studies

Research into the biotransformation pathways of dioxins has revealed that microbial communities can degrade certain CDDs under specific conditions. Understanding these pathways is vital for developing bioremediation strategies to mitigate contamination from compounds like 1,6-DCDD .

Summary Table: Applications and Findings

Wirkmechanismus

1,6-Dichlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates into the nucleus, where it forms a complex with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, modulating the expression of target genes involved in various biological processes, including detoxification, cell proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,6-Dichlorodibenzo-P-dioxin is similar to other polychlorinated dibenzodioxins, such as:

- 1,2-Dichlorodibenzo-P-dioxin

- 1,3-Dichlorodibenzo-P-dioxin

- 1,4-Dichlorodibenzo-P-dioxin

- 2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD)

Uniqueness

What sets this compound apart from its analogs is the specific positioning of chlorine atoms at positions 1 and 6. This unique arrangement influences its chemical reactivity, environmental persistence, and biological activity .

Biologische Aktivität

1,6-Dichlorodibenzo-P-dioxin (1,6-DCDD) is a member of the chlorinated dibenzo-p-dioxins (CDDs), a class of compounds known for their environmental persistence and potential toxicity. This article aims to explore the biological activity of 1,6-DCDD, focusing on its toxicological profile, mechanisms of action, and implications for human health and the environment.

Chemical Structure and Properties

1,6-DCDD has the chemical formula and is characterized by two chlorine atoms attached to the dibenzo-p-dioxin structure. The compound is part of a larger group of dioxins that are primarily formed as byproducts in industrial processes such as waste incineration and the production of herbicides.

| Property | Value |

|---|---|

| Molecular Weight | 239.08 g/mol |

| Melting Point | 85-90 °C |

| Solubility | Low in water; soluble in organic solvents |

| Log P | 4.25 |

Mechanisms of Toxicity

The biological activity of 1,6-DCDD is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates gene expression involved in xenobiotic metabolism and immune responses. Upon binding to AhR, 1,6-DCDD can induce a range of biological effects, including:

- Immunotoxicity : Disruption of immune function leading to increased susceptibility to infections.

- Endocrine Disruption : Alterations in hormone levels affecting reproductive health.

- Carcinogenicity : Potential to induce cancer through genotoxic mechanisms.

Case Studies and Research Findings

Several studies have investigated the effects of exposure to 1,6-DCDD and its congeners:

- Animal Studies : Research conducted on laboratory animals has demonstrated that exposure to dioxins can lead to significant health issues. For instance, mice exposed to high doses showed alterations in liver function and increased incidence of tumors .

- Epidemiological Studies : Populations exposed to dioxins through industrial accidents have been studied for long-term health effects. For example, workers exposed to high levels of TCDD (a more toxic congener) exhibited increased rates of chloracne and other skin conditions .

- Ecotoxicological Assessments : Studies assessing the impact of dioxins on aquatic ecosystems revealed that these compounds can bioaccumulate in fish and other organisms, leading to toxic effects at higher trophic levels .

Table 2: Summary of Health Effects Associated with Dioxin Exposure

| Health Effect | Description |

|---|---|

| Chloracne | Severe skin lesions |

| Liver Damage | Altered liver enzymes |

| Immune Suppression | Increased infection risk |

| Endocrine Disruption | Hormonal imbalances |

| Carcinogenic Potential | Increased cancer risk |

Eigenschaften

IUPAC Name |

1,6-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWMBEVNJGEDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959105 | |

| Record name | 1,6-Dichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38178-38-0, 64501-00-4 | |

| Record name | 1,6-Dichlorodibenzo[b,e][1,4]dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38178-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodibenzo-p-dioxin (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064501004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ODM30DZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.